Cas no 1000577-76-3 (5-bromo-3-chloro-2-fluorobenzonitrile)
5-bromo-3-chloro-2-fluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-3-chloro-2-fluorobenzonitrile
- KB-42236
- RW3594
- AK121865
- SureCN1293363
- RL00891
- 5-bromo-3-chloro-2-[(1-methylethyl)oxy]pyridine
- 5-Bromo-3-chloro-2-isopropoxypyridine
- QC-2286
- PubChem22056
- SY269099
- 5-Bromo-3-chloro-2-fluoro-benzonitrile
- DB-058266
- AMY17467
- SCHEMBL9948817
- 3-Bromo-5-chloro-6-fluorobenzonitrile
- MFCD09800811
- DTXSID701285361
- AKOS023098191
- FS-6140
- CS-0157904
- C71015
- CFAJQDDAWJDDIX-UHFFFAOYSA-N
- 1000577-76-3
-
- MDL: MFCD09800811
- Inchi: 1S/C7H2BrClFN/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H
- InChI Key: CFAJQDDAWJDDIX-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C#N)C=1)F)Cl
Computed Properties
- Exact Mass: 232.90432g/mol
- Monoisotopic Mass: 232.90432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 23.8Ų
5-bromo-3-chloro-2-fluorobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B901445-250mg |
5-Bromo-3-chloro-2-fluorobenzonitrile |
1000577-76-3 | ≥95% | 250mg |
¥1,012.50 | 2022-09-02 | |
| Fluorochem | 035148-1g |
3-Bromo-5-chloro-6-fluorobenzonitrile |
1000577-76-3 | 95% | 1g |
£211.00 | 2022-03-01 | |
| Fluorochem | 035148-5g |
3-Bromo-5-chloro-6-fluorobenzonitrile |
1000577-76-3 | 95% | 5g |
£633.00 | 2022-03-01 | |
| Fluorochem | 035148-25g |
3-Bromo-5-chloro-6-fluorobenzonitrile |
1000577-76-3 | 95% | 25g |
£1871.00 | 2022-03-01 | |
| TRC | B195200-250mg |
5-Bromo-3-chloro-2-fluorobenzonitrile |
1000577-76-3 | 250mg |
$ 295.00 | 2022-06-07 | ||
| TRC | B195200-500mg |
5-Bromo-3-chloro-2-fluorobenzonitrile |
1000577-76-3 | 500mg |
$ 490.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZU516-250mg |
5-bromo-3-chloro-2-fluorobenzonitrile |
1000577-76-3 | 95+% | 250mg |
1023CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZU516-100mg |
5-bromo-3-chloro-2-fluorobenzonitrile |
1000577-76-3 | 95+% | 100mg |
391CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZU516-1g |
5-bromo-3-chloro-2-fluorobenzonitrile |
1000577-76-3 | 95+% | 1g |
2341.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZU516-5g |
5-bromo-3-chloro-2-fluorobenzonitrile |
1000577-76-3 | 95+% | 5g |
12946CNY | 2021-05-07 |
5-bromo-3-chloro-2-fluorobenzonitrile Suppliers
5-bromo-3-chloro-2-fluorobenzonitrile Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 5-bromo-3-chloro-2-fluorobenzonitrile
Introduction to 5-bromo-3-chloro-2-fluorobenzonitrile (CAS No. 1000577-76-3)
5-bromo-3-chloro-2-fluorobenzonitrile, with the chemical identifier CAS No. 1000577-76-3, is a highly versatile intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of halogenated aromatic nitriles, characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring, which is further functionalized by a cyano group. The strategic arrangement of these halogens and the electron-withdrawing nature of the cyano group make this molecule a valuable building block for constructing more complex chemical entities.
The significance of 5-bromo-3-chloro-2-fluorobenzonitrile lies in its broad applicability across multiple domains, including medicinal chemistry, agrochemical development, and material science. Its unique structural features enable it to serve as a precursor for synthesizing a wide array of derivatives, which can exhibit diverse biological activities. In recent years, there has been growing interest in leveraging this compound for the development of novel therapeutic agents due to its ability to undergo various chemical transformations that can be tailored to specific pharmacological needs.
One of the most compelling aspects of 5-bromo-3-chloro-2-fluorobenzonitrile is its role in the synthesis of biologically active molecules. The presence of multiple halogen atoms provides numerous opportunities for selective functionalization, allowing chemists to introduce additional groups such as amines, alcohols, or other heterocycles. This flexibility has been exploited in the design of small-molecule inhibitors targeting various disease pathways. For instance, recent studies have demonstrated its utility in generating kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
The cyano group in 5-bromo-3-chloro-2-fluorobenzonitrile also contributes to its reactivity, enabling it to participate in nucleophilic addition reactions and condensation processes. These reactions are fundamental in constructing complex molecular frameworks, making this compound indispensable in synthetic chemistry. Researchers have utilized it to develop novel heterocyclic compounds, which have shown promise in preclinical studies as potential drug candidates.
In the context of pharmaceutical research, 5-bromo-3-chloro-2-fluorobenzonitrile has been employed in the synthesis of antiviral and antibacterial agents. The halogenated aromatic core is known to enhance binding affinity to biological targets, improving the efficacy of drug candidates. Moreover, its stability under various reaction conditions makes it a preferred choice for multi-step synthetic routes. This stability ensures that intermediates derived from this compound remain intact throughout the synthesis process, minimizing side reactions and maximizing yield.
The agrochemical industry has also benefited from the use of 5-bromo-3-chloro-2-fluorobenzonitrile as a key intermediate in developing advanced pesticides and herbicides. Its structural motifs are often incorporated into molecules designed to disrupt metabolic pathways in pests while maintaining environmental safety. The ability to fine-tune the properties of these derivatives through selective functionalization has led to the creation of compounds with improved potency and selectivity.
From a material science perspective, 5-bromo-3-chloro-2-fluorobenzonitrile has been explored for its potential applications in organic electronics and liquid crystal displays (LCDs). The halogenated aromatic system can contribute to the formation of stable conjugated polymers, which are essential components in electronic devices. Researchers have investigated its role in developing light-emitting diodes (LEDs) and photovoltaic cells, where its electronic properties can be tailored to optimize device performance.
The synthesis of 5-bromo-3-chloro-2-fluorobenzonitrile itself is an intricate process that requires precise control over reaction conditions. Typically, it is prepared through halogenation reactions on a benzonitrile precursor, followed by selective introduction of bromine and chlorine atoms at specific positions on the aromatic ring. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to enhance regioselectivity and yield.
The growing demand for 5-bromo-3-chloro-2-fluorobenzonitrile has prompted researchers to explore sustainable synthetic routes that minimize waste and energy consumption. Green chemistry principles have been applied to develop methodologies that utilize renewable resources and reduce hazardous byproducts. These efforts align with global initiatives aimed at promoting environmentally responsible chemical manufacturing.
In conclusion,5-bromo-3-chloro-2-fluorobenzonitrile (CAS No. 1000577-76-3) represents a cornerstone compound in modern chemical synthesis. Its unique structural features and reactivity make it indispensable for developing innovative solutions across pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new applications for this versatile intermediate, its importance is only expected to grow further.
1000577-76-3 (5-bromo-3-chloro-2-fluorobenzonitrile) Related Products
- 94087-40-8(3-Chloro-2-fluorobenzonitrile)
- 86225-73-2(3-Chloro-2,6-difluorobenzonitrile)
- 1160574-68-4(4-\u200bBromo-\u200b3-\u200bchloro-\u200b2-\u200bfluorobenzonitrile)
- 887267-38-1(3-Chloro-2,4-difluorobenzonitrile)
- 127813-78-9(Benzonitrile, chlorofluoro-)
- 858414-22-9(2-bromo-4-chloro-6-fluoroBenzonitrile)
- 1160574-15-1(3-bromo-5-chloro-2-fluorobenzonitrile)
- 146780-26-9(5-Chloro-2,4-difluorobenzonitrile)
- 1897-50-3(5-Chloro-2,4,6-trifluoroisophthalonitrile)
- 218797-72-9(4-bromo-2-chloro-6-fluoroBenzonitrile)